N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide
Description
N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a 3-methylisothiazol-5-yl group via a carboxamide bridge. This structure combines aromatic and heterocyclic moieties, which are common in pharmacologically active molecules. The compound’s molecular formula is inferred as C₁₂H₁₀N₂O₂S, with a molecular weight of 246.07 g/mol, based on structural analysis.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-6-12(18-15-8)14-13(16)11-7-9-4-2-3-5-10(9)17-11/h2-7H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYMKFODHFZCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide typically involves the construction of the benzofuran ring followed by the introduction of the isothiazole moiety. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, a benzofuran derivative can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran rings . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Addition: Addition reactions can occur at the double bonds present in the benzofuran ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its unique structural features, it is being investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The compound’s anti-inflammatory properties may involve the inhibition of specific signaling pathways involved in inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide with structurally related compounds, focusing on molecular properties, substituent effects, and synthesis methodologies.
Structural and Functional Differences
The carbohydrazide derivative from features a nitro (-NO₂) and hydroxy (-OH) group on the benzofuran ring, which may increase hydrogen-bonding capacity and reactivity compared to the unsubstituted benzofuran in the target compound .
Molecular Weight and Solubility :
- The Vilazodone intermediate (245.28 g/mol) and the target compound (246.07 g/mol) have nearly identical molecular weights, but differences in substituents likely alter solubility. The piperazine group’s basicity could improve water solubility, whereas the methylisothiazole may reduce it.
Synthetic Complexity :
- The Vilazodone intermediate’s synthesis involves multi-step routes typical of pharmaceutical intermediates, while the carbohydrazide derivative was synthesized via a streamlined condensation method . The target compound’s synthesis may require similar heterocyclic coupling strategies.
Biological Activity
N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran core substituted with a 3-methylisothiazole group and a carboxamide functional group. The benzofuran structure is known for its potential pharmacological properties, while the isothiazole moiety contributes to its biological activity through various interactions with biological targets.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines, demonstrating cytotoxic effects across multiple types of cancer. The following table summarizes the inhibition rates observed in different cancer types:
| Cancer Type | Cell Line | Inhibition Rate (%) |
|---|---|---|
| Leukemia | K-562 | 56.84 |
| Non-Small Cell Lung Cancer | NCI-H460 | 80.92 |
| Colon Cancer | HCT-116 | 72.14 |
| CNS Cancer | U251 | 73.94 |
| Melanoma | Various | Not specified |
These results indicate a broad spectrum of anticancer activity, warranting further investigation into the compound's therapeutic potential.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that this compound can inhibit the growth of both bacterial and fungal strains, making it a candidate for further exploration in the development of antimicrobial agents.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and proliferation, disrupting essential cellular processes.
- Apoptosis Induction : Evidence suggests that it activates apoptotic pathways, leading to programmed cell death in cancer cells. This includes the release of cytochrome c from mitochondria and activation of caspases.
- Molecular Target Interaction : this compound can bind to various receptors and enzymes involved in cell signaling pathways, potentially modulating their activity and affecting tumor growth dynamics.
Case Studies
Recent studies have highlighted the potential of this compound in preclinical models:
- Study on Lung Cancer : A study investigated the efficacy of this compound in inhibiting tumor growth in a non-small cell lung cancer model. The results showed significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent .
- Combination Therapy : Another study explored the use of this compound in combination with existing chemotherapy agents. The findings suggested enhanced efficacy and reduced side effects when used in conjunction with standard treatments for colon cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
